

Depropylamino Chloro Propafenone-d5 molecular weight

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Compound of Interest

Compound Name:	Depropylamino Chloro Propafenone-d5
CAS No.:	1346598-65-9
Cat. No.:	B584960

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An In-depth Technical Guide to **Depropylamino Chloro Propafenone-d5**: Physicochemical Properties and Bioanalytical Applications

Introduction

Propafenone is a Class IC anti-arrhythmic agent widely used for managing supraventricular and ventricular arrhythmias.[1][2] Its clinical efficacy is complicated by extensive hepatic metabolism, primarily governed by the cytochrome P450 (CYP) superfamily of enzymes, leading to significant interindividual variability in patient response.[1][3] The metabolism of propafenone proceeds through two primary pathways: 5-hydroxylation, mediated by the polymorphic CYP2D6 enzyme, and N-dealkylation, carried out by CYP3A4 and CYP1A2.[3][4][5] This complex metabolic landscape produces active metabolites, such as 5-hydroxypropafenone and N-depropylpropafenone, but also results in the formation of various impurities and related substances during synthesis and degradation.

One such substance is Depropylamino Chloro Propafenone, identified as an impurity of Propafenone Hydrochloride.[6] For researchers and drug development professionals, the

accurate quantification of the parent drug, its metabolites, and related impurities in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and regulatory compliance. This necessitates the use of highly specific and reliable analytical methods, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The cornerstone of robust LC-MS/MS quantification is the use of a stable isotope-labeled internal standard (SIL-IS).[7] **Depropylamino Chloro Propafenone-d5** is the deuterated analogue of the aforementioned impurity, designed specifically for this purpose. By incorporating five deuterium atoms, this molecule serves as an ideal internal standard, as it is chemically identical to the analyte of interest but mass-shifted, allowing it to be distinguished by the mass spectrometer.[8][9] This guide provides a detailed technical overview of the molecular weight and physicochemical properties of **Depropylamino Chloro Propafenone-d5** and elucidates its critical role in modern bioanalytical workflows.

Physicochemical Properties

The defining characteristic of **Depropylamino Chloro Propafenone-d5** is its precise mass, which is fundamental to its function as an internal standard. The substitution of five hydrogen atoms with deuterium atoms results in a predictable mass increase relative to the unlabeled compound.

Property	Value	Source
Molecular Formula	C ₁₈ H ₁₄ D ₅ ClO ₃	[10]
Molecular Weight	323.83 g/mol	[10]
Unlabeled CAS Number	165279-79-8	[6][10][11]
Unlabeled Molecular Formula	C ₁₈ H ₁₉ ClO ₃	[6][11]
Unlabeled Molecular Weight	318.8 g/mol	[6][11]

The Imperative of Deuterated Internal Standards in Bioanalysis

In quantitative LC-MS/MS assays, achieving precision and accuracy is a significant challenge due to the inherent variability of the analytical process. Several factors can introduce errors,

including sample loss during extraction, inconsistencies in autosampler injection volume, and unpredictable matrix effects that can suppress or enhance the analyte signal during ionization. [7][12]

A SIL-IS is the most effective tool to mitigate these issues.[7] Because the SIL-IS (in this case, **Depropylamino Chloro Propafenone-d5**) and the analyte (Depropylamino Chloro Propafenone) are chemically and physically identical, they exhibit the same behavior during sample preparation, chromatography, and ionization.[9] Any physical loss of the analyte during an extraction step will be mirrored by a proportional loss of the internal standard. Similarly, if the analyte signal is suppressed by 20% due to matrix components, the internal standard signal will also be suppressed by 20%.

By adding a known concentration of the SIL-IS to every sample, standard, and quality control at the very beginning of the workflow, the final measurement is based on the ratio of the analyte peak area to the internal standard peak area. This ratio remains constant and accurate, effectively normalizing the variability and ensuring the integrity of the quantitative data.[7][12] The European Medicines Agency (EMA) has noted that over 90% of bioanalytical submissions incorporate SIL-IS, highlighting its status as a regulatory and scientific best practice.[7]

Experimental Protocol: Quantification of Depropylamino Chloro Propafenone in Human Plasma

The following is a representative step-by-step protocol for the quantification of Depropylamino Chloro Propafenone in a human plasma matrix using **Depropylamino Chloro Propafenone-d5** as an internal standard.

1. Preparation of Standards and Reagents

- **Stock Solutions (1 mg/mL):** Prepare separate stock solutions of Depropylamino Chloro Propafenone (analyte) and **Depropylamino Chloro Propafenone-d5** (Internal Standard, IS) in methanol.
- **Working Solutions:** Serially dilute the analyte stock solution with 50/50 methanol/water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL. Prepare a separate set

of quality control (QC) samples at low, medium, and high concentrations.

- IS Spiking Solution: Dilute the IS stock solution to a final concentration of 100 ng/mL in methanol. This solution will be added to all samples.

2. Sample Preparation (Protein Precipitation)

- Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown plasma sample.
- Pipette 100 μ L of the appropriate sample (standard, QC, or unknown) into the corresponding tube.
- Add 10 μ L of the IS Spiking Solution (100 ng/mL) to every tube except for blank matrix samples. Vortex briefly. This early addition is critical to account for variability in the subsequent steps.[\[12\]](#)
- Add 400 μ L of ice-cold acetonitrile to each tube to precipitate plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer 300 μ L of the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatography:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: A linear gradient from 5% B to 95% B over 5 minutes.
 - Flow Rate: 0.4 mL/min.

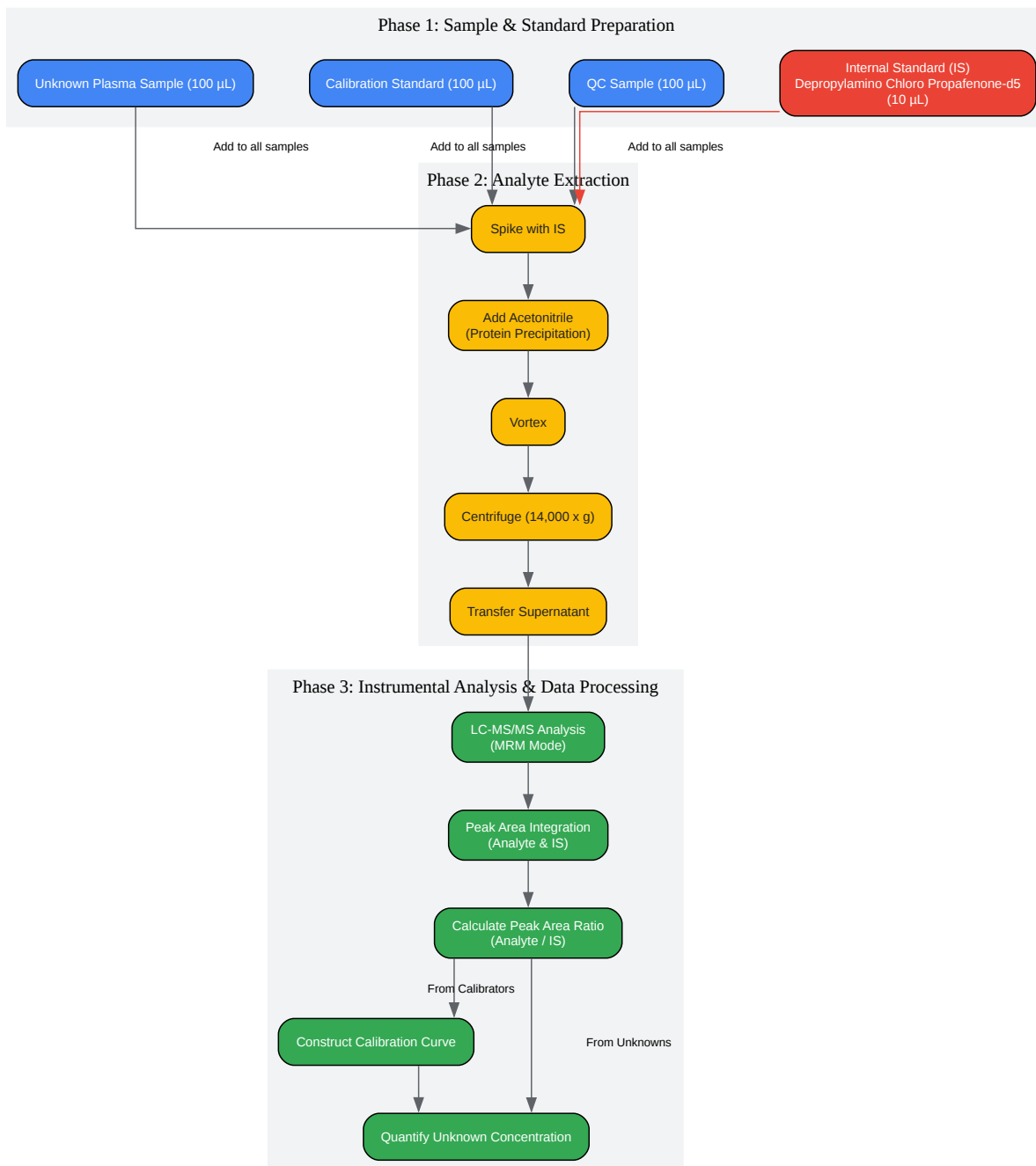
- Injection Volume: 5 μ L.
- Tandem Mass Spectrometry:
 - Ionization Source: Electrospray Ionization (ESI), Positive Mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions (Hypothetical):
 - Analyte (Depropylamino Chloro Propafenone): Q1: 319.1 m/z \rightarrow Q3: [Specific fragment ion m/z].
 - IS (**Depropylamino Chloro Propafenone-d5**): Q1: 324.1 m/z \rightarrow Q3: [Corresponding specific fragment ion m/z].
 - Note: The exact precursor (Q1) and product (Q3) ions would be determined experimentally during method development by infusing the pure compounds.

4. Data Analysis and Quantification

- Integrate the peak areas for both the analyte and the IS for all injections.
- Calculate the Peak Area Ratio (PAR) for each injection: $PAR = (\text{Analyte Peak Area}) / (\text{IS Peak Area})$.
- Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations. Apply a linear regression with $1/x^2$ weighting.
- Determine the concentration of the analyte in QC and unknown samples by interpolating their PAR values from the calibration curve. The QC results must fall within established acceptance criteria (e.g., $\pm 15\%$ of the nominal value) to validate the run.

Visualization of the Bioanalytical Workflow

The following diagram illustrates the logical flow of the experimental protocol, highlighting the critical point at which the internal standard is introduced.



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Caption: Workflow for LC-MS/MS quantification using an internal standard.

Conclusion

Depropylamino Chloro Propafenone-d5, with a molecular weight of 323.83 g/mol, is more than just a deuterated molecule; it is a critical reagent that enables the highest level of confidence in bioanalytical data.[10] Its design as a stable isotope-labeled internal standard directly addresses the inherent variabilities in the LC-MS/MS workflow, from sample extraction to signal detection.[7][12] For researchers in pharmacology and drug development, the proper use of such standards is not merely a technical choice but a fundamental requirement for producing robust, reproducible, and defensible scientific results. Understanding its physicochemical properties is the first step in its effective implementation to accurately quantify propafenone-related substances in complex biological matrices.

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